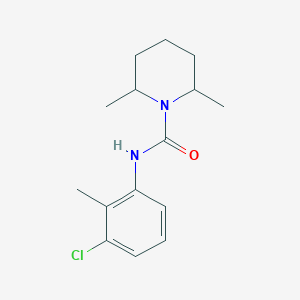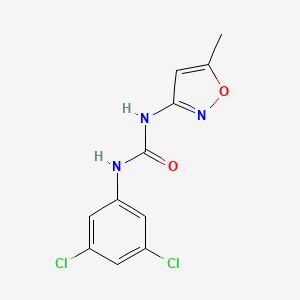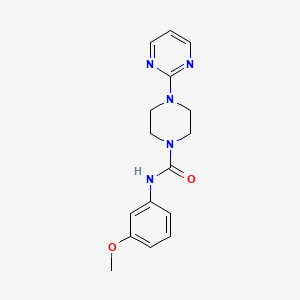
N-(3-chloro-2-methylphenyl)-2,6-dimethyl-1-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-2,6-dimethyl-1-piperidinecarboxamide, commonly known as JNJ-42165279, is a novel selective and potent inhibitor of the neuronal nicotinic acetylcholine receptor alpha-7 subtype (α7 nAChR). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.
Mechanism of Action
JNJ-42165279 selectively binds to and inhibits the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the brain and plays a critical role in cognitive function, learning, and memory. By blocking the activity of this receptor, JNJ-42165279 enhances the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in regulating cognitive function and mood.
Biochemical and Physiological Effects:
JNJ-42165279 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, schizophrenia, and depression. It has also demonstrated efficacy in reducing anxiety and fear-related behaviors in animal models of PTSD. In addition, JNJ-42165279 has been shown to increase the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in regulating cognitive function and mood.
Advantages and Limitations for Lab Experiments
One of the major advantages of JNJ-42165279 is its high selectivity and potency for the α7 nAChR, which makes it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one of the limitations of JNJ-42165279 is its relatively short half-life, which may require frequent dosing in animal studies.
Future Directions
There are several future directions for research on JNJ-42165279. One area of interest is the potential therapeutic applications of this compound in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, depression, and PTSD. Another area of interest is the development of more potent and selective α7 nAChR inhibitors based on the structure of JNJ-42165279. Finally, there is also a need for further studies on the pharmacokinetics and safety of JNJ-42165279 in humans, which will be critical for its eventual clinical development.
Conclusion:
In conclusion, JNJ-42165279 is a novel selective and potent inhibitor of the α7 nAChR, which has shown promising therapeutic potential in various neurological and psychiatric disorders. Its mechanism of action involves blocking the activity of this receptor, which enhances the release of neurotransmitters involved in regulating cognitive function and mood. While there are several advantages and limitations to using JNJ-42165279 in lab experiments, there are also several future directions for research on this compound, which will be critical for its eventual clinical development.
Synthesis Methods
JNJ-42165279 can be synthesized using a multi-step process involving the reaction of 3-chloro-2-methylbenzoyl chloride with 2,6-dimethylpiperidine in the presence of a base, followed by the reaction of the resulting intermediate with 2,2,2-trifluoroethanol and a Lewis acid catalyst. The final product is obtained after purification by column chromatography and recrystallization.
Scientific Research Applications
JNJ-42165279 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, schizophrenia, and depression. In addition, it has also demonstrated efficacy in reducing anxiety and fear-related behaviors in animal models of post-traumatic stress disorder (PTSD).
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2,6-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-10-6-4-7-11(2)18(10)15(19)17-14-9-5-8-13(16)12(14)3/h5,8-11H,4,6-7H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPBCGAGUYIRRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)NC2=C(C(=CC=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-dimethylphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5381202.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenyl-2-propen-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5381214.png)


![N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}methanesulfonamide](/img/structure/B5381237.png)
![2-(1,3-benzodioxol-5-yl)-N-[(3-isobutylisoxazol-5-yl)methyl]acetamide](/img/structure/B5381241.png)

![1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}piperidin-4-ol](/img/structure/B5381257.png)
![3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B5381264.png)
![N-benzyl-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide](/img/structure/B5381276.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-(2H-indazol-2-yl)acetamide](/img/structure/B5381283.png)
![2-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-1H-benzimidazole](/img/structure/B5381289.png)

![N-methyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]biphenyl-3-carboxamide](/img/structure/B5381298.png)